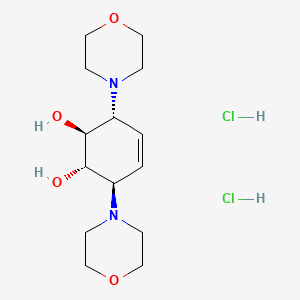
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound characterized by its unique structure and stereochemistry. This compound features a cyclohexene ring with two hydroxyl groups and two morpholinyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride involves multiple steps, starting with the preparation of the cyclohexene ring. The hydroxyl groups are introduced through hydroxylation reactions, typically using reagents like osmium tetroxide or potassium permanganate. The morpholinyl groups are then added via nucleophilic substitution reactions, where morpholine reacts with the intermediate compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The dihydrochloride form is obtained by treating the final product with hydrochloric acid, resulting in the formation of the dihydrochloride salt.
化学反応の分析
Types of Reactions
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Morpholine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione, cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the morpholinyl groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Cyclohexane-1,2-diol: Lacks the morpholinyl groups, making it less versatile in certain reactions.
Cyclohexene-1,2-diol: Similar structure but without the morpholinyl groups.
4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-: Contains phenylmethoxy groups instead of morpholinyl groups.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride is unique due to the presence of both hydroxyl and morpholinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
137940-74-0 |
|---|---|
分子式 |
C14H26Cl2N2O4 |
分子量 |
357.3 g/mol |
IUPAC名 |
(1S,2S,3R,6R)-3,6-dimorpholin-4-ylcyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C14H24N2O4.2ClH/c17-13-11(15-3-7-19-8-4-15)1-2-12(14(13)18)16-5-9-20-10-6-16;;/h1-2,11-14,17-18H,3-10H2;2*1H/t11-,12-,13+,14+;;/m1../s1 |
InChIキー |
RBZBXXLUKJGRAU-PYOUUUKNSA-N |
異性体SMILES |
C1COCCN1[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)N3CCOCC3.Cl.Cl |
正規SMILES |
C1COCCN1C2C=CC(C(C2O)O)N3CCOCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



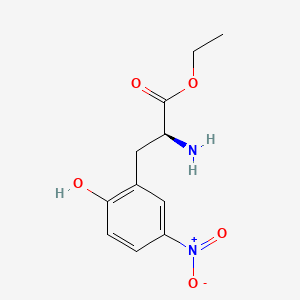
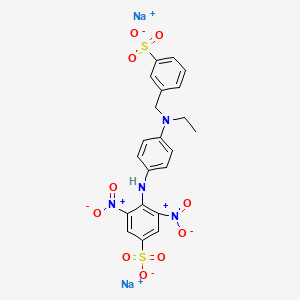
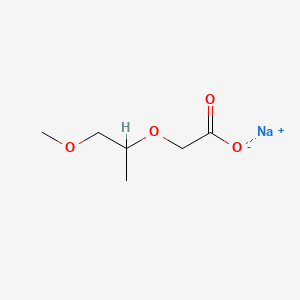
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
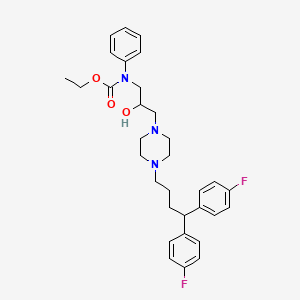
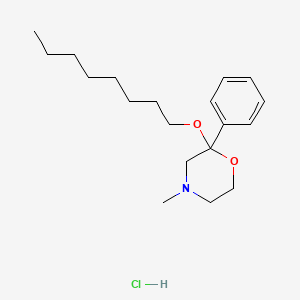
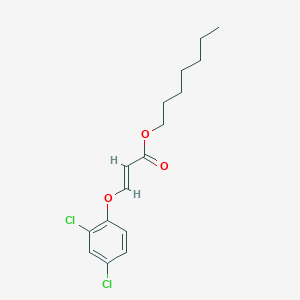

![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
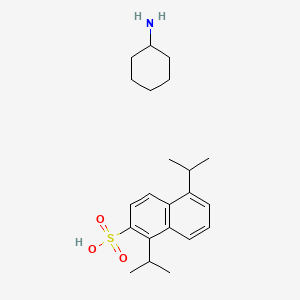
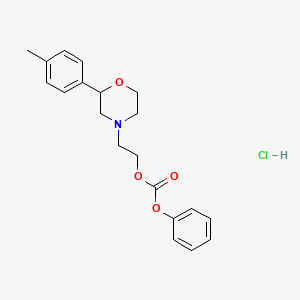

![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
